molecular formula C13H10N2O B8799511 5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one

5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one

Cat. No. B8799511
M. Wt: 210.23 g/mol
InChI Key: GDZSEAOCYLAVOG-UHFFFAOYSA-N
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Patent
US08569286B2

Procedure details

Add cesium carbonate (186.6 g, 572.7 mmol), (2-bromoethoxy)-tert-butyldimethylsilane (88.0 mL, 409.1 mmol), and sodium iodide (6.1 g, 40.9 mmol) to a suspension of 5,7-dihydropyrido[2,3-d][3]benzazepin-6-one (86.0 g, 409.1 mmol) in dimethylformamide (860 mL) and stir at 70° C. for 20 hours. Cool mixture to ambient temperature, pour over ice and water (100 mL), add ethyl acetate (200 mL). Filter mixture through Celite®, then wash with ethyl acetate (100 mL). Separate layers of filtrate, extract from aqueous with ethyl acetate (2×50 mL). Wash combined organics with water (2×100 mL), brine (100 mL), dry over sodium sulfate and concentrate. Dissolve material in tetrahydrofuran (1.28 L), add Silia® bond palladium scavenger (16.7 g) and stir at ambient temperature for 20 hours. Filter through a pad of silica, wash with tetrahydrofuran (200 mL) and concentrate to obtain the title compound (155 g, 420.6 mmol) as a light brown oil that crystallizes in quantitative yield. MS (m/z): 369 (M+1).
Name
cesium carbonate
Quantity
186.6 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
860 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:8][CH2:9][O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].[CH:18]1[C:28]2[C:27]3[CH:29]=[CH:30][CH:31]=[CH:32][C:26]=3[CH2:25][C:24](=[O:33])[NH:23][C:22]=2[N:21]=[CH:20][CH:19]=1.O>CN(C)C=O.[I-].[Na+].C(OCC)(=O)C>[Si:11]([O:10][CH2:9][CH2:8][N:23]1[C:22]2[N:21]=[CH:20][CH:19]=[CH:18][C:28]=2[C:27]2[CH:29]=[CH:30][CH:31]=[CH:32][C:26]=2[CH2:25][C:24]1=[O:33])([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:0.1.2,7.8|

Inputs

Step One
Name
cesium carbonate
Quantity
186.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
88 mL
Type
reactant
Smiles
BrCCO[Si](C)(C)C(C)(C)C
Name
Quantity
6.1 g
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O
Name
Quantity
860 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stir at 70° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool mixture to ambient temperature
FILTRATION
Type
FILTRATION
Details
Filter mixture through Celite®
WASH
Type
WASH
Details
wash with ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Separate layers of filtrate, extract from aqueous with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
Wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
Dissolve material in tetrahydrofuran (1.28 L), add Silia® bond palladium scavenger (16.7 g)
STIRRING
Type
STIRRING
Details
stir at ambient temperature for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
Filter through a pad of silica
WASH
Type
WASH
Details
wash with tetrahydrofuran (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1C(CC2=C(C3=C1N=CC=C3)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 420.6 mmol
AMOUNT: MASS 155 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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